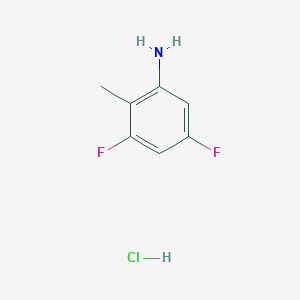

3,5-Difluoro-2-methylaniline hydrochloride

描述

Significance of Arylamine Derivatives in Advanced Organic Synthesis

Arylamines, or aromatic amines, are a cornerstone of modern organic synthesis. These compounds, characterized by an amino group attached to an aromatic ring, serve as versatile intermediates and core structures in a vast array of applications. fiveable.meresearchgate.netnih.gov They are fundamental building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. researchgate.netnih.gov The aniline (B41778) moiety is a recurring subunit in many biologically active and medicinally significant molecules, making the development of efficient methods for their synthesis a long-standing goal in chemistry. wjpmr.com

The utility of arylamines is largely due to the reactivity of the amino group, which can be readily transformed into other functional groups. A key reaction is diazotization, which converts primary aromatic amines into diazonium salts. fiveable.me These salts are highly valuable intermediates that can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents—including halides and nitriles—onto the aromatic ring. fiveable.me Furthermore, transition metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of complex arylamines from simple precursors. researchgate.netwjpmr.com This versatility makes arylamines indispensable in the creation of high-value materials and therapeutic agents. researchgate.netnih.gov

Role of Halogenation, Specifically Fluorine Substitution, in Aromatic Amine Design

The strategic incorporation of halogen atoms, particularly fluorine, into aromatic amines is a powerful tool for modulating molecular properties. Fluorine's unique characteristics—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and its status as the most electronegative element—can profoundly influence a molecule's physicochemical and pharmacological profile. tandfonline.com

Selective fluorination can lead to enhanced metabolic stability, increased membrane permeation, and improved binding affinity to target proteins. tandfonline.com The strong carbon-fluorine (C-F) bond is more stable than a carbon-hydrogen (C-H) bond, which can prevent metabolic oxidation at that position, a common pathway for drug deactivation. tandfonline.com The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can alter the basicity of the nearby amino group and affect the molecule's reactivity and interactions with biological targets. tandfonline.comnumberanalytics.com This electron-withdrawing effect also stabilizes intermediates in certain reactions, such as nucleophilic aromatic substitution, making fluorinated aromatics valuable in synthesis. numberanalytics.comstackexchange.com Consequently, the introduction of fluorine is a widely used strategy in medicinal chemistry to optimize the properties of drug candidates. tandfonline.comtandfonline.com

Overview of Academic Research Trajectories for 3,5-Difluoro-2-methylaniline (B3033626) Hydrochloride

3,5-Difluoro-2-methylaniline hydrochloride is a highly specialized chemical intermediate available for research and development purposes. While extensive studies focusing on this specific compound are not prevalent in broad literature, its structure suggests a clear trajectory for its application as a bespoke building block in targeted synthesis projects. Its availability from chemical suppliers in powder form indicates its use as a stable, solid hydrochloride salt, which is a common strategy for handling and storing reactive amines. sigmaaldrich.com

The research utility of this compound lies in the precise arrangement of its functional groups:

The difluoro substitution at the 3 and 5 positions provides the electronic modifications and potential for enhanced biological activity discussed previously.

The methyl group at the 2-position introduces steric bulk and an additional point of differentiation from its simpler analog, 3,5-difluoroaniline (B1215098). nih.gov This ortho-methyl group can influence the conformation of the molecule and its binding to target sites.

The aniline functional group serves as a reactive handle for further chemical transformations, such as C-N bond formation or diazotization reactions.

Given these features, this compound is primarily used in discovery chemistry, particularly in the fields of medicinal chemistry and materials science. Researchers would employ this compound to synthesize novel, complex molecules where this specific substitution pattern is hypothesized to confer desired properties, such as improved efficacy in a drug candidate or specific electronic characteristics in a new material.

Chemical and Physical Properties

The following table summarizes key properties of the related free amine, 3,5-Difluoro-2-methylaniline, and its parent compound, 3,5-Difluoroaniline.

| Property | 3,5-Difluoro-N-methylaniline | 3,5-Difluoroaniline |

|---|---|---|

| Molecular Formula | C7H7F2N | C6H5F2N |

| Molecular Weight | 143.134 g/mol | 129.11 g/mol |

| Boiling Point | 181.1ºC at 760 mmHg | 80°C at 20mm Hg |

| Density | 1.22 g/cm³ | 1.295 g/cm³ |

| Melting Point | N/A | 37-41 °C |

| CAS Number | 470458-51-6 | 372-39-4 |

Data sourced from references nih.govchemsrc.comchemicalbook.com.

属性

IUPAC Name |

3,5-difluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSPJWLAQXEHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches to 3,5 Difluoro 2 Methylaniline Hydrochloride

Strategic Precursor Synthesis for Difluoroanilines

The foundational step in the synthesis of the target molecule is the construction of the 3,5-difluoroaniline (B1215098) scaffold. Various methods have been developed for the synthesis of this key intermediate, often starting from readily available chlorinated or nitrated aromatic compounds. One common industrial approach involves the catalytic hydrogenation of chlorinated difluoronitrobenzene derivatives. For instance, 2,6-dichloro-3,5-difluoronitrobenzene can be reduced with hydrogen gas in the presence of a palladium catalyst and a base to yield 3,5-difluoroaniline. google.com Another route begins with 2,4,5-trichloronitrobenzene, which undergoes nucleophilic aromatic substitution with an alkali metal fluoride (B91410), followed by a series of transformations including denitration-chlorination, nitration, and finally reduction to afford 3,5-difluoroaniline. google.com

A further documented method involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com The requisite 3,5-difluorochlorobenzene can be prepared from 1,3,5-trichlorobenzene. google.com

Directed ortho-Metalation (DoM) Methodologies

Directed ortho-Metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org This methodology relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of synthesizing 3,5-Difluoro-2-methylaniline (B3033626), the fluorine atoms themselves can act as moderate directing groups. However, to achieve high regioselectivity and yield, the aniline (B41778) nitrogen is typically protected with a suitable group that can also function as a potent DMG.

Common protecting groups that also serve as effective DMGs include amides, carbamates, and sulfonamides. The protected 3,5-difluoroaniline can then be treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a lithiated intermediate specifically at the C2 position, directed by the protected amino group and potentially influenced by the fluorine at C3. Subsequent quenching of this organolithium species with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate (B86663), introduces the methyl group at the desired position. The choice of protecting group is crucial as it must be stable to the lithiation conditions and readily removable in a subsequent step.

Table 1: Comparison of Directing Groups for ortho-Metalation

| Directing Group | Typical Base | Reaction Temperature | Electrophile Quench |

| -NHBoc | s-BuLi/TMEDA | -78 °C | CH₃I |

| -N(SiMe₃)₂ | n-BuLi | -78 °C to 0 °C | (CH₃)₂SO₄ |

| -CONEt₂ | s-BuLi | -78 °C | CH₃I |

This table presents plausible conditions based on general DoM principles.

Catalytic Fluorination of Nitroaniline Intermediates

While not a direct route to 3,5-Difluoro-2-methylaniline, catalytic fluorination of nitroaniline intermediates is a fundamental process in the synthesis of fluorinated aromatics. Modern electrophilic fluorinating agents, such as Selectfluor®, in combination with transition metal catalysts or organocatalysts, can be employed to introduce fluorine atoms onto aromatic rings. However, achieving the specific 3,5-difluoro substitution pattern on a pre-methylated nitroaniline can be challenging due to the directing effects of the existing substituents. More commonly, the difluoro-substitution pattern is established first, as described in section 2.1, before the introduction of the methyl group.

N-Methylation Techniques for Secondary Aromatic Amine Formation

Once 3,5-difluoro-2-methylaniline is obtained (following deprotection of the amine if a DoM strategy was used), the next step is the introduction of a methyl group onto the nitrogen atom. The steric hindrance imposed by the ortho-methyl group and the electronic effects of the two fluorine atoms can influence the reactivity of the aniline nitrogen.

Alkylation Reagents and Optimized Reaction Conditions

Classical N-methylation can be achieved using alkylating agents like methyl iodide or dimethyl sulfate in the presence of a base to neutralize the acid generated. However, these methods can sometimes lead to over-alkylation, yielding the tertiary amine.

More controlled and selective methylation can be achieved using alternative C1 sources. A prominent modern approach is the use of methanol (B129727) as a "green" methylating agent in the presence of a transition metal catalyst. Ruthenium and iridium complexes have shown high efficacy in the N-methylation of anilines, including sterically hindered ones, via a hydrogen-borrowing or hydrogen-autotransfer mechanism. nih.govacs.orgnih.govrsc.org This process typically involves the in-situ oxidation of methanol to formaldehyde, which then forms an imine with the aniline that is subsequently reduced by the hydrogen equivalents "borrowed" in the initial step.

Table 2: Catalytic Systems for N-Methylation of Anilines with Methanol

| Catalyst System | Base | Temperature | Selectivity for Mono-methylation |

| [Ru(p-cymene)Cl₂]₂/Ligand | KOtBu | 120 °C | High |

| [Ir(Cp*)Cl₂]₂/Ligand | Cs₂CO₃ | 120-140 °C | Excellent |

| NHC-Ir(III) Complex | KOtBu | 120 °C | High |

This table provides examples of catalytic systems used for N-methylation of anilines and their typical reaction conditions. nih.govacs.orgnih.gov

Selective N-Methylation Protocols in Fluorinated Systems

The presence of fluorine atoms can affect the nucleophilicity of the aniline nitrogen. However, catalytic systems, particularly those based on iridium and ruthenium, have been shown to be tolerant of a wide range of functional groups, including halogens. nih.gov For a sterically hindered substrate like 3,5-difluoro-2-methylaniline, optimization of the catalyst, ligand, base, and reaction temperature may be necessary to achieve high conversion and selectivity for the desired N-methyl product. The use of N-heterocyclic carbene (NHC) ligands on the metal center has been particularly effective in promoting the methylation of challenging aniline substrates. acs.org

Hydrochloride Salt Formation and its Influence on Synthetic Utility

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3,5-Difluoro-2-methylaniline, in a suitable organic solvent with hydrochloric acid. youtube.com The HCl can be introduced as a gas, a solution in an organic solvent (like diethyl ether or isopropanol), or as an aqueous solution. smolecule.com

The formation of the hydrochloride salt serves several important purposes. It often converts a liquid or low-melting solid free base into a more stable, crystalline solid that is easier to handle, purify, and store. smolecule.comontosight.ai The salt form generally exhibits improved solubility in protic solvents and can enhance the stability of the compound by protecting the amine from oxidation. From a synthetic utility perspective, the hydrochloride salt can be easily converted back to the free base by treatment with a mild base, allowing for its use in subsequent reactions where the free amine is required. The crystalline nature of the salt can also be advantageous for purification by recrystallization, ensuring a high-purity final product. The presence of the electron-withdrawing fluorine atoms can reduce the basicity of the aniline nitrogen, which may necessitate careful control of the stoichiometry and reaction conditions during salt formation to ensure complete protonation. smolecule.com

Protonation Chemistry of Arylamines

Arylamines, such as 3,5-Difluoro-2-methylaniline, are weakly basic compounds. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an anilinium salt. In the case of 3,5-Difluoro-2-methylaniline, reaction with hydrochloric acid (HCl) results in the formation of 3,5-Difluoro-2-methylaniline hydrochloride. This is an acid-base reaction where the amine acts as a Brønsted-Lowry base and HCl acts as a Brønsted-Lowry acid.

The formation of the hydrochloride salt is typically achieved by treating a solution of the free amine in an organic solvent, such as diethyl ether or dichloromethane, with a solution of anhydrous HCl in the same or a compatible solvent. The resulting salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution, allowing for its isolation by filtration.

Influence of Salt Formation on Synthetic Handling Characteristics

The conversion of 3,5-Difluoro-2-methylaniline to its hydrochloride salt has a profound impact on its physical and chemical properties, which in turn affects its handling and purification. Arylamines are often oils or low-melting solids that can be susceptible to oxidation and discoloration upon exposure to air and light. In contrast, their hydrochloride salts are typically stable, crystalline solids with higher melting points.

This transformation from a liquid or low-melting solid to a crystalline salt facilitates easier handling, weighing, and storage. The solid nature of the salt also simplifies purification processes such as recrystallization, which can be used to remove impurities that may have been carried through the synthetic steps. Furthermore, the ionic character of the hydrochloride salt renders it more soluble in polar solvents, including water, while its solubility in nonpolar organic solvents is significantly reduced. This differential solubility can be exploited in purification procedures, for instance, by washing the salt with a nonpolar solvent to remove non-basic organic impurities. The stability of the hydrochloride salt also prevents the slow decomposition that can occur with the free amine, ensuring the long-term integrity of the compound.

Advanced Catalytic Approaches in C-N Bond Formation

The construction of the C-N bond in arylamines is a cornerstone of modern organic synthesis. For a sterically hindered and electronically deactivated substrate like 3,5-Difluoro-2-methylaniline, traditional methods such as nucleophilic aromatic substitution are often inefficient. Consequently, advanced transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Palladium-Catalyzed Coupling Reactions for Arylamine Synthesis

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is particularly well-suited for the synthesis of sterically hindered and electronically challenging arylamines like 3,5-Difluoro-2-methylaniline. The general transformation involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

For the synthesis of 3,5-Difluoro-2-methylaniline, a suitable starting material would be a 1-halo-3,5-difluoro-2-methylbenzene, which can be coupled with an ammonia equivalent or a protected amine. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, especially with a sterically hindered substrate. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), have been developed to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org

A plausible synthetic route would involve the coupling of 1-bromo-3,5-difluoro-2-methylbenzene (B3040248) with a source of ammonia, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under high pressure. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common in these reactions.

Table 1: Representative Ligands for Buchwald-Hartwig Amination of Hindered Aryl Halides

| Ligand | Structure | Key Features |

|---|---|---|

| XPhos | Bulky biarylphosphine, high activity for hindered substrates. | |

| SPhos | Similar to XPhos with a different biaryl backbone, broad applicability. |

Modern Transition-Metal Catalysis in Amine Synthesis

While palladium has dominated the field of C-N cross-coupling, significant advancements have been made with other transition metals, particularly copper. Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. For the synthesis of 3,5-Difluoro-2-methylaniline, a copper-catalyzed approach could offer a more cost-effective alternative to palladium.

Modern copper-catalyzed amination reactions often employ ligands such as diamines, amino acids, or phenanthrolines to facilitate the coupling of aryl halides with amines. acs.orgnih.gov These reactions can often be performed under less stringent conditions than traditional Ullmann reactions, which typically require high temperatures. The synthesis of 3,5-Difluoro-2-methylaniline via a copper-catalyzed route would likely involve the reaction of 1-iodo- or 1-bromo-3,5-difluoro-2-methylbenzene with ammonia or an ammonia surrogate in the presence of a copper(I) salt and a suitable ligand.

Methodologies for Reaction Optimization

The efficiency and success of the synthesis of this compound depend heavily on the optimization of the reaction conditions, particularly for the key C-N bond-forming step.

Optimization of Catalyst Loadings and Stoichiometric Ratios

In palladium-catalyzed cross-coupling reactions, minimizing the catalyst loading is crucial for reducing costs and simplifying purification by minimizing residual palladium in the final product. The catalyst loading is typically expressed in mole percent (mol %) relative to the limiting reagent. For the synthesis of a fine chemical like 3,5-Difluoro-2-methylaniline, catalyst loadings in the range of 0.1 to 2 mol % are common.

The optimization of catalyst loading involves a systematic study where the amount of catalyst is varied while keeping other reaction parameters constant. The yield of the desired product is then measured to determine the minimum amount of catalyst required to achieve a high yield in a reasonable reaction time.

Table 2: Illustrative Example of Catalyst Loading Optimization for a Buchwald-Hartwig Amination

| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | 4.0 | 95 |

| 2 | 1.0 | 2.0 | 94 |

| 3 | 0.5 | 1.0 | 90 |

| 4 | 0.1 | 0.2 | 75 |

Data is representative for a typical Buchwald-Hartwig amination and not specific to the synthesis of 3,5-Difluoro-2-methylaniline.

Similarly, the stoichiometric ratio of the reactants, including the aryl halide, the amine source, and the base, can have a significant impact on the reaction outcome. An excess of the amine source is often used to drive the reaction to completion. The amount of base is also critical, as it is required to deprotonate the amine and neutralize the hydrogen halide formed during the reaction. A typical optimization study would involve varying the equivalents of the amine and the base to find the optimal conditions that maximize the yield and minimize side reactions.

Table 3: Illustrative Example of Stoichiometric Ratio Optimization

| Entry | Aryl Halide (equiv) | Amine (equiv) | Base (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 1.2 | 1.5 | 85 |

| 2 | 1.0 | 1.5 | 2.0 | 96 |

| 3 | 1.0 | 2.0 | 2.5 | 95 |

| 4 | 1.0 | 1.5 | 1.5 | 90 |

Data is representative for a typical Buchwald-Hartwig amination and not specific to the synthesis of 3,5-Difluoro-2-methylaniline.

Impact of Temperature and Solvent Systems on Reaction Kinetics

The kinetics of the synthesis of substituted anilines, including 3,5-Difluoro-2-methylaniline, are significantly influenced by reaction temperature and the choice of solvent. A common synthetic route for aniline derivatives is the catalytic hydrogenation of the corresponding nitroaromatic compound. In this process, temperature and solvent play critical roles in determining the reaction rate, conversion efficiency, and selectivity towards the desired amine product.

Temperature Effects:

Temperature is a crucial parameter in the catalytic hydrogenation of nitroaromatics. Generally, an increase in temperature leads to a higher reaction rate and greater conversion of the starting material. However, excessively high temperatures can sometimes lead to undesirable side reactions or degradation of the catalyst.

For instance, in the hydrogenation of nitrobenzene (B124822), a model reaction for aniline synthesis, increasing the temperature from 30°C to 60°C can dramatically enhance the conversion rate. Studies on similar reactions have shown that conversion can increase from as low as 42% at 30°C to over 99% at 60°C, while maintaining high selectivity for the aniline product. researchgate.net This trend highlights the direct relationship between thermal energy and reaction kinetics, where higher temperatures provide the necessary activation energy for the reaction to proceed efficiently.

Effect of Temperature on Nitrobenzene Hydrogenation

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 30 | 42 | 99 |

| 40 | 85 | 99 |

| 50 | 96 | 99 |

| 60 | 99 | 99 |

This table illustrates the general effect of temperature on the catalytic hydrogenation of a nitroaromatic compound to an aniline, based on data for nitrobenzene hydrogenation. researchgate.netresearchgate.net

Solvent System Effects:

Different solvents can lead to varying degrees of catalytic activity and selectivity. For example, in the hydrogenation of nitro compounds, alcohols like methanol or ethanol (B145695) are commonly used. researchgate.netresearchgate.net These polar protic solvents are generally effective at dissolving the reactants and facilitating the reaction. However, the selection of the solvent can be empirically proven to affect catalytic activity. researchgate.net The solvent can alter the efficiency and selectivity of a process, and its optimization is a key factor in developing new chemical reactions. rsc.org In some cases, using specific solvents like N-methyl morpholine (B109124) has been shown to achieve very high selectivity (up to 99.7%) for intermediate products, demonstrating the power of solvent choice in directing a reaction's outcome. gychbjb.com For the hydrogenation of nitrobenzene derivatives with electron-withdrawing groups, conducting the reaction in ethanol can accelerate the process. researchgate.net

Impact of Solvent on Aniline Synthesis Yield

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methanol | 1.0 (residence time) | 99 |

| Ethanol/Water | 12 | 70 |

| Dioxane | 8 | 76 |

This table presents representative data from various aniline synthesis methods, including hydrogenation and coupling reactions, to show the influence of different solvent systems on reaction time and product yield. researchgate.netchemicalbook.com

Application of Design of Experiments (DoE) and One Factor At a Time (OFAT) for Process Development

To efficiently develop and optimize the synthesis of this compound, modern process development methodologies like Design of Experiments (DoE) and the more traditional One Factor At a Time (OFAT) approach are employed. These strategies are crucial for identifying the optimal reaction conditions to maximize yield, minimize impurities, and ensure a scalable and robust process.

One Factor At a Time (OFAT):

The OFAT method involves changing a single variable while keeping all others constant to determine its effect on the outcome. For example, in optimizing a catalytic hydrogenation, one might first vary the temperature while keeping pressure, catalyst loading, and solvent constant. Once an optimal temperature is found, it is fixed, and the next variable, such as pressure, is varied. While straightforward, this method can be time-consuming and may fail to identify interactions between variables.

Design of Experiments (DoE):

Design of Experiments (DoE) is a more advanced and efficient statistical approach that allows for the simultaneous variation of multiple factors. rsc.org This methodology not only reveals the optimal conditions but also uncovers critical interactions between variables, which is often missed by the OFAT approach. nih.gov For the synthesis of an aniline derivative, a DoE study might investigate factors such as temperature, pressure, catalyst type, catalyst loading, and substrate concentration.

A typical DoE process involves:

Screening: Identifying the most influential variables from a larger set of potential factors.

Optimization: Using a response surface methodology (RSM) to build a mathematical model that describes how the variables affect the reaction yield or purity. This model can then be used to predict the optimal conditions.

For instance, a DoE analysis for a tandem SNAr-amidation cyclization reaction successfully improved the conversion from 26% to 74% by optimizing five different reaction variables. rsc.org In another case, a DoE approach was used to optimize a Pd-catalyzed aerobic oxidation, a key step in the synthesis of a complex pharmaceutical intermediate, resulting in a significantly increased product yield of up to 84%. nih.gov This highlights the power of DoE in achieving substantial process improvements.

Comparison of OFAT and DoE for Process Optimization

| Aspect | One Factor At a Time (OFAT) | Design of Experiments (DoE) |

|---|---|---|

| Methodology | Varies one factor at a time, keeping others constant. | Varies multiple factors simultaneously in a structured manner. |

| Efficiency | Less efficient, requires more experiments. | Highly efficient, provides more information with fewer runs. |

| Interaction Effects | Cannot detect interactions between variables. | Identifies and quantifies interactions between variables. nih.gov |

| Outcome | May lead to a local optimum, not the true global optimum. | Provides a predictive model and identifies the true optimal conditions. rsc.org |

By applying these systematic approaches, chemists can develop a highly optimized and well-understood manufacturing process for this compound, ensuring consistent quality and high yield.

Chemical Reactivity and Functionalization of this compound

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. byjus.comwikipedia.org This process typically occurs via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.compressbooks.pub

The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups, as they stabilize the negatively charged intermediate. masterorganicchemistry.com In 3,5-Difluoro-2-methylaniline, the two fluorine atoms serve as potent activators for nucleophilic attack due to their strong inductive electron-withdrawing (-I) effect. This effect reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

For the SNAr mechanism to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the substituent. byjus.commasterorganicchemistry.com In the case of 3,5-Difluoro-2-methylaniline, the fluorine atoms are located at the 3- and 5-positions. While they activate the entire ring towards nucleophilic attack, their positioning is crucial for determining the regioselectivity of any potential substitution.

Fluorine itself can act as a leaving group in SNAr reactions. In fact, due to the high polarity of the C-F bond, fluoride is often a better leaving group than other halogens in this specific reaction, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of an SNAr reaction is dictated by the positions of the activating groups relative to a potential leaving group. In 3,5-Difluoro-2-methylaniline, a nucleophilic attack would be directed to the positions ortho and para to the fluorine atoms.

Substitution of Fluorine : A nucleophile could potentially attack at C3 or C5 to displace one of the fluorine atoms. The success of this reaction would depend on the nucleophile's strength and the reaction conditions.

Substitution of Hydrogen : While less common, SNAr can involve the displacement of a hydride ion if the ring is sufficiently activated. The positions most activated for such an attack would be C4 and C6, which are ortho and para to the fluorine atoms.

Influence of Other Leaving Groups : If a different leaving group (e.g., -Cl, -Br, -NO₂) were present at the C2, C4, or C6 positions, these sites would become highly activated for SNAr due to the synergistic activating effects of the fluorine atoms. For instance, a hypothetical 3,5-difluoro-2-methyl-4-nitrobenzene would be extremely reactive towards nucleophiles at the C4 position.

Studies on related dichloropyrazines have shown that the regioselectivity of SNAr is predictably controlled by the electronic nature of other substituents on the ring. An electron-withdrawing group tends to direct nucleophilic attack to the positions para and ortho to it. researchgate.net

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. chemeurope.com The outcome of EAS is governed by the electronic properties of the substituents already present on the ring, which can be classified as either activating or deactivating. masterorganicchemistry.comwikipedia.org

The aromatic ring of 3,5-Difluoro-2-methylaniline contains a complex array of substituents with competing effects:

Amino Group (-NH₂) : This is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). byjus.com

Methyl Group (-CH₃) : This is a weakly activating group and an ortho, para-director through an inductive effect and hyperconjugation. libretexts.org

Fluoro Groups (-F) : Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directing because their lone pairs can be donated via resonance (+M effect). masterorganicchemistry.comlibretexts.orglibretexts.org

The primary limitation for EAS on this molecule, particularly in its hydrochloride salt form, is the nature of the amino group under acidic conditions. In the presence of acids, which are often required as catalysts for EAS reactions (e.g., nitration, sulfonation), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). masterorganicchemistry.combyjus.com The anilinium ion is a powerful deactivating group and a meta-director due to its positive charge and strong inductive electron-withdrawing effect. masterorganicchemistry.comwikipedia.org This effectively shuts down the ring's reactivity towards most electrophiles.

Therefore, for EAS to proceed, the reaction must either be carried out under neutral or basic conditions, or the amine must first be "protected" by converting it into a less basic and less activating amide group (e.g., an acetanilide). The amide is still an ortho, para-director but is less prone to protonation and polysubstitution.

Assuming the reaction is performed on the free aniline (the neutral form), the powerful ortho, para-directing influence of the -NH₂ group would dominate. The directing effects of the substituents would be as follows:

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | C1 | Strongly Activating (+M > -I) | Ortho, Para (to C2, C4, C6) |

| -CH₃ | C2 | Weakly Activating (+I) | Ortho, Para (to C1, C3, C5) |

| -F | C3, C5 | Deactivating (-I > +M) | Ortho, Para (to C2, C4, C6) |

Given these competing influences, the strongly activating -NH₂ group would primarily direct incoming electrophiles to the open C4 and C6 positions. The fluorine atoms also direct to these same positions, reinforcing this regioselectivity.

Strategic Functionalization via Derivatization Reactions

The primary amine of 3,5-Difluoro-2-methylaniline is a key site for strategic functionalization to build more complex molecular architectures.

The primary amine can be readily converted into an amide through reaction with acylating agents such as acid chlorides or anhydrides. This acylation serves two main purposes: it protects the amine group from unwanted side reactions (like protonation under acidic conditions) and it modulates the electronic properties of the aromatic ring. The resulting N-acyl group is less activating than the original amino group because the nitrogen lone pair experiences resonance with the adjacent carbonyl group, reducing its ability to donate electron density to the ring.

Example Reaction : Reaction with acetyl chloride in the presence of a base would yield N-(3,5-difluoro-2-methylphenyl)acetamide.

The amine nitrogen can also undergo alkylation and arylation to form secondary or tertiary amines.

N-Alkylation : This can be achieved by reacting the aniline with alkyl halides or by reductive amination. More modern methods utilize alcohols as alkylating agents in the presence of iridium or ruthenium catalysts. nih.gov For example, N-methylation can be accomplished using reagents like dimethyl carbonate or methanol under catalytic conditions. acs.org

N-Arylation : The formation of a C(aryl)-N bond is a cornerstone of modern organic synthesis, often accomplished through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for reacting an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand to form a diarylamine. wikipedia.orgnih.govlibretexts.org This reaction is highly versatile and has largely replaced harsher, traditional methods like the Ullmann condensation. rug.nl

These derivatization reactions are summarized in the table below.

| Reaction Type | Reagents | Product Type | Significance |

| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide | Protection of amine, modulation of electronic activity. |

| N-Alkylation | Alkyl halides, Alcohols (with catalyst) | Secondary/Tertiary Amine | Introduction of alkyl substituents on nitrogen. nih.gov |

| N-Arylation | Aryl halides, Pd catalyst, Ligand | Diaryl Amine | Formation of C(aryl)-N bonds for complex structures. wikipedia.org |

Chemical Reactivity and Functionalization of 3,5 Difluoro 2 Methylaniline Hydrochloride

Cyclization and Heterocyclic Ring Formation from the Aniline (B41778) Core

The structure of 3,5-difluoro-2-methylaniline (B3033626), featuring a primary aromatic amine adjacent to a methyl group, serves as a versatile scaffold for the synthesis of various fused heterocyclic ring systems. The nucleophilic character of the amino group, combined with the potential for activation of the ortho-methyl group and the aromatic ring, allows for a range of cyclization strategies to build important heterocyclic motifs such as quinolines, indoles, and benzimidazoles.

The quinoline (B57606) skeleton is a privileged structure in medicinal chemistry, and several classical methods for its synthesis utilize anilines as key starting materials. 3,5-Difluoro-2-methylaniline is a suitable precursor for these reactions, leading to highly functionalized quinoline derivatives.

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a β-amino enone intermediate (a Schiff base), which then undergoes intramolecular cyclization and dehydration to yield the quinoline ring. wikipedia.org When 3,5-Difluoro-2-methylaniline is treated with a β-diketone like acetylacetone (B45752) in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), it is expected to form a substituted quinoline. wikipedia.orgiipseries.org The substitution pattern of the final product is determined by the regioselectivity of the ring closure.

Skraup-Doebner-von Miller Synthesis: This class of reactions synthesizes quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds, or precursors that generate them in situ. iipseries.orgwikipedia.org In the classic Skraup reaction, glycerol (B35011) is dehydrated by sulfuric acid to form acrolein, which then reacts with the aniline. wikipedia.orgnumberanalytics.com The reaction is typically carried out in the presence of an oxidizing agent. iipseries.orgnumberanalytics.com For an aniline with substituents at the meta position relative to the amine, the cyclization can potentially lead to a mixture of regioisomers. rsc.org The application of this reaction to 3,5-Difluoro-2-methylaniline would likely yield a mixture of 5,7-difluoro-8-methylquinoline and other isomers, with the product distribution influenced by steric and electronic effects of the fluorine and methyl substituents.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgnih.gov To utilize 3,5-Difluoro-2-methylaniline in a Friedländer synthesis, it would first need to be converted into a 2-amino-4,6-difluorobenzaldehyde (B2932770) or a related ketone derivative. This precursor could then react with various ketones or β-ketoesters to afford a range of polysubstituted quinolines. nih.gov

| Reaction Name | Reagents | Catalyst | Expected Product Type |

| Combes Synthesis | β-Diketone (e.g., Acetylacetone) | Strong Acid (e.g., H₂SO₄, PPA) | Substituted 5,7-Difluoro-8-methylquinoline |

| Skraup Synthesis | Glycerol, Oxidizing Agent | H₂SO₄ | 5,7-Difluoro-8-methylquinoline (and isomers) |

| Doebner-von Miller | α,β-Unsaturated Aldehyde/Ketone | Strong Acid (e.g., HCl) | Substituted 5,7-Difluoro-8-methylquinoline |

| Friedländer Synthesis | Requires pre-functionalization to a 2-aminoaryl ketone, then reacts with a methylene (B1212753) ketone | Acid or Base | Polysubstituted 5,7-Difluoro-quinoline |

The presence of a methyl group ortho to the amino function in 3,5-Difluoro-2-methylaniline makes it an ideal substrate for specific indole (B1671886) synthesis methodologies.

Madelung Synthesis: The Madelung synthesis is a powerful method for preparing indoles via the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. wikipedia.org This reaction is particularly suited for 3,5-Difluoro-2-methylaniline. The synthesis would proceed in two steps: first, acylation of the amino group to form an N-acyl-3,5-difluoro-o-toluidide. Second, treatment of this intermediate with a strong base, such as sodium or potassium alkoxide at elevated temperatures, would induce cyclization between the enolized amide and the ortho-methyl group to furnish a 4,6-difluoroindole (B180311) derivative. wikipedia.org This approach avoids the harsh acidic conditions of other indole syntheses and is effective for producing 2-substituted indoles. wikipedia.org

| Reaction Name | Key Steps | Reagents | Expected Product Type |

| Madelung Synthesis | 1. Acylation of the aniline2. Base-catalyzed intramolecular cyclization | 1. Acyl chloride or anhydride2. Strong base (e.g., NaOEt, t-BuOK) | 2-Substituted-4,6-difluoro-7-methylindole |

Benzimidazoles are another important class of heterocycles that can be derived from aniline precursors. The synthesis typically requires an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups). organic-chemistry.orgnih.gov Therefore, 3,5-Difluoro-2-methylaniline must first be converted into a diamine derivative.

This transformation can be achieved by nitration of the aniline at the C6 position, followed by reduction of the newly introduced nitro group. The resulting 3,5-difluoro-2-methyl-1,6-phenylenediamine would be the direct precursor for the benzimidazole (B57391) core.

Condensation with Carbonyl Compounds: The prepared diamine can then undergo condensation with various one-carbon synthons. organic-chemistry.orgmdpi.com For example, reaction with formic acid or an aldehyde followed by oxidative cyclization yields the corresponding benzimidazole. organic-chemistry.org Using aldehydes as the C1 source allows for the direct installation of a substituent at the 2-position of the benzimidazole ring. derpharmachemica.com Alternatively, reaction with carbon disulfide in the presence of a base leads to the formation of a 2-mercaptobenzimidazole (B194830) derivative, which can be further functionalized. mdpi.comderpharmachemica.com

| Reaction Sequence | Key Steps | Reagents | Expected Product Type |

| Benzimidazole Formation | 1. Nitration of the aniline2. Reduction of the nitro group3. Cyclocondensation | 1. HNO₃/H₂SO₄2. Reducing agent (e.g., Fe/HCl, H₂/Pd)3. Aldehyde, Carboxylic Acid, or CS₂ | 4,6-Difluoro-7-methyl-1H-benzimidazole |

Spectroscopic and Computational Elucidation of 3,5 Difluoro 2 Methylaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or detailed computational data on the 1H, 13C, or 19F NMR spectra of 3,5-Difluoro-2-methylaniline (B3033626) hydrochloride could be located. This prevents a thorough analysis of its structural confirmation, the characterization of its fluorine environments, and the application of advanced 2D NMR techniques.

Mass Spectrometry (MS) Applications

While a predicted molecular weight and formula are available, there is no accessible high-resolution mass spectrometry (HRMS) data to confirm the accurate mass. Furthermore, the absence of experimental mass spectra precludes any analysis of its fragmentation pathways for structural elucidation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural characterization of molecules. By probing the vibrational modes of chemical bonds, these methods provide a unique molecular fingerprint, allowing for the identification of functional groups and offering insights into molecular conformation.

Characteristic Vibrational Modes for Functional Group Identification

The vibrational spectrum of 3,5-Difluoro-2-methylaniline hydrochloride is characterized by the distinct vibrational modes of its constituent functional groups: the anilinium cation (-NH₃⁺), the aromatic ring, the methyl group (-CH₃), and the carbon-fluorine (C-F) bonds. Theoretical and experimental studies on similar aniline (B41778) derivatives provide a basis for assigning these characteristic frequencies. nih.govnih.gov

The protonation of the amino group to form the anilinium hydrochloride salt results in significant shifts in the N-H vibrational frequencies. The N-H stretching modes in the -NH₃⁺ group are expected to appear as a broad band in the FT-IR spectrum, typically in the 2800-3200 cm⁻¹ region, due to hydrogen bonding.

Aromatic C-H stretching vibrations are anticipated to occur above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl group are found just below 3000 cm⁻¹. The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong absorptions in the FT-IR spectrum, generally appearing in the 1100-1350 cm⁻¹ range. nih.gov The aromatic C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

In Raman spectroscopy, the symmetric "ring-breathing" vibration of the benzene ring often gives a strong, sharp signal around 1000 cm⁻¹. s-a-s.org While C-F bonds can be observed, they are generally stronger in the IR spectrum. uci.edulibretexts.org The vibrations of the methyl and anilinium groups are also active in both IR and Raman spectra. researchgate.net

Interactive Data Table: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Intensity |

| Anilinium (-NH₃⁺) | Symmetric/Asymmetric Stretching | 2800-3200 (Broad) | 2800-3200 | Strong (IR), Weak (Raman) |

| Anilinium (-NH₃⁺) | Bending (Scissoring/Rocking) | 1500-1600 | 1500-1600 | Medium |

| Aromatic C-H | Stretching | 3050-3150 | 3050-3150 | Medium (IR), Strong (Raman) |

| Methyl (-CH₃) | Asymmetric Stretching | ~2960 | ~2960 | Medium |

| Methyl (-CH₃) | Symmetric Stretching | ~2870 | ~2870 | Medium |

| Aromatic C=C | Ring Stretching | 1400-1650 | 1400-1650 | Strong |

| C-N | Stretching | 1250-1350 | 1250-1350 | Strong |

| C-F | Stretching | 1100-1350 | 1100-1350 | Very Strong (IR), Medium (Raman) |

| Aromatic Ring | Ring Breathing | Not prominent | ~1000 | Weak (IR), Strong (Raman) |

Conformational Analysis from Vibrational Spectra

Vibrational spectroscopy is a sensitive method for analyzing the conformational isomers of a molecule. For 3,5-Difluoro-2-methylaniline, conformational flexibility primarily arises from the internal rotation of the methyl (-CH₃) and amino (-NH₂) groups with respect to the aromatic ring. colostate.edu While the hydrochloride salt form (-NH₃⁺) may have more restricted rotation, different stable or metastable conformations could still exist.

The presence of multiple conformers can be identified by the appearance of additional bands or shoulders in the vibrational spectra, as each conformer has a unique set of vibrational frequencies. nih.gov For instance, the frequencies of the C-N stretching mode and the N-H bending modes can be influenced by the steric and electronic environment, which changes with the rotational position of the substituents. colostate.edu

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR and FT-Raman data. nih.gov By calculating the theoretical vibrational spectra for different possible conformers, a direct comparison with the experimental spectrum can be made. This comparison helps to identify the most stable conformer present in the sample and to assign the observed spectral features to specific rotational isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions in the UV region are due to π → π* transitions within the benzene ring. wikipedia.org The absorption spectrum of aniline typically shows two main bands: a strong E2-band around 230 nm and a weaker B-band around 280 nm, which arises from excitation to the first excited singlet state. researchgate.netresearchgate.net

The substituents on the aniline ring—two fluorine atoms, a methyl group, and the anilinium group—are expected to cause shifts in these absorption maxima.

Anilinium Group (-NH₃⁺): The protonation of the amino group removes the lone pair of electrons from conjugation with the π-system of the ring. This results in a spectrum that more closely resembles that of a substituted benzene rather than aniline, typically causing a hypsochromic (blue) shift compared to the free amine.

Fluorine Atoms (-F): As halogens, fluorine atoms have a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). These effects can influence the energies of the molecular orbitals involved in the electronic transitions.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation, which typically causes a small bathochromic (red) shift.

Based on studies of similar compounds like 3,4-difluoroaniline, which shows absorption maxima around 240 nm and 295 nm in ethanol (B145695), it is expected that this compound will exhibit its primary π → π* transitions in the 230-300 nm range. nih.gov The exact positions (λ_max) and intensities of these bands will be dependent on the interplay of the electronic effects of all substituents and the solvent used for the measurement. wikipedia.org

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure, vibrational frequencies, and electronic properties of molecules with high accuracy. globalresearchonline.net For substituted anilines, the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) has been shown to provide results that correlate well with experimental data. nih.govnih.govdergipark.org.tr

Geometry Optimization: DFT calculations are first used to determine the lowest-energy three-dimensional structure of the molecule. This geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, the calculations would predict the C-C bond lengths within the aromatic ring to be approximately 1.39 Å, while the C-N and C-F bond lengths would be influenced by the electronic effects of the substituents. tsijournals.comrsc.org

Interactive Data Table: Predicted Geometrical Parameters from DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-C (Methyl) | ~1.51 Å |

| Bond Length | Aromatic C-H | ~1.08 Å |

| Bond Length | Methyl C-H | ~1.09 Å |

| Bond Angle | C-C-C (Ring) | 118 - 122° |

| Bond Angle | C-C-N | ~120° |

| Bond Angle | C-C-F | ~120° |

Electronic Structure: DFT is also employed to calculate the electronic properties of the molecule, most notably the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and corresponds to the energy of the lowest-energy electronic transition, which can be correlated with the λ_max observed in UV-Vis spectroscopy. nih.gov For halogenated anilines, the HOMO-LUMO gap is typically calculated to be in the range of 4-5 eV. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions most involved in electron donation and acceptance, respectively. In substituted anilines, the HOMO is generally localized over the aromatic ring and the nitrogen atom, while the LUMO is distributed over the ring's π* anti-bonding system.

Interactive Data Table: Predicted Electronic Properties from DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.0 eV | Chemical reactivity, electronic transition energy |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For 3,5-Difluoro-2-methylaniline and its derivatives, computational methods such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311G are employed to calculate the energies of the HOMO and LUMO. The presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring significantly influences the electronic distribution and, consequently, the FMO energies. The protonation of the amino group in the hydrochloride salt further impacts these values by increasing the electron-accepting nature of the molecule.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.78 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: The data presented is for 3,5-difluoroaniline (B1215098), a related compound, and serves as an illustrative example.

The HOMO is typically localized on the aniline ring and the amino group, indicating that this is the region of nucleophilic character. The LUMO is generally distributed over the aromatic ring, representing the electrophilic part of the molecule. The relatively large energy gap for the related difluoroaniline suggests high kinetic stability. The introduction of a methyl group at the ortho position in 3,5-Difluoro-2-methylaniline would be expected to slightly raise the HOMO energy due to its electron-donating inductive effect, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to its non-methylated counterpart.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential.

For this compound, the MEP surface would reveal key features about its reactivity. The electronegative fluorine atoms would create regions of negative potential (red) on the aromatic ring, while the hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue). The protonated nitrogen in the hydrochloride salt would be a prominent site of positive electrostatic potential, making it attractive to nucleophiles.

As a specific MEP map for this compound is not available, a representative MEP map of aniline is often used to illustrate the general features. In aniline, the region around the nitrogen atom is typically red, indicating its nucleophilic character. However, in the case of the hydrochloride salt, this region would become strongly blue due to the positive charge. The aromatic ring would show a nuanced distribution of potential due to the interplay of the activating methyl group and the deactivating, yet electronegative, fluorine atoms.

The following table summarizes the expected electrostatic potential values for different regions of the this compound molecule.

| Molecular Region | Expected Electrostatic Potential | Reactivity |

|---|---|---|

| Around Fluorine Atoms | Negative (Red) | Susceptible to Electrophilic Attack |

| Around the Protonated Amino Group (NH3+) | Strongly Positive (Blue) | Susceptible to Nucleophilic Attack |

| Aromatic Ring (Carbon atoms) | Variable (Green/Yellow) | Modulated by substituents |

| Around Methyl Group Hydrogens | Positive (Blue) | Weakly susceptible to Nucleophilic Attack |

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, particularly DFT, are increasingly used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. These predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

For this compound, the predicted NMR spectrum would be characterized by the influence of the fluorine, methyl, and protonated amino groups on the chemical shifts of the aromatic protons and carbons. The fluorine atoms cause significant splitting of adjacent carbon and proton signals due to spin-spin coupling (J-coupling). The electron-withdrawing nature of the fluorine atoms generally leads to a downfield shift (higher ppm) for nearby nuclei, while the electron-donating methyl group would cause an upfield shift (lower ppm) for the protons and carbons at the ortho and para positions relative to it.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH2 | - | 145.0 |

| C2-CH3 | - | 118.0 |

| C3-H | 6.8 | 130.0 |

| C4-H | 6.6 | 115.0 |

| C5-F | - | 160.0 (d, JC-F ≈ 240 Hz) |

| C6-H | 6.7 | 112.0 |

| CH3 | 2.1 | 17.0 |

| NH2 | 3.6 | - |

Note: The data presented is for the related isomer 5-Fluoro-2-methylaniline and is for illustrative purposes. Chemical shifts for the hydrochloride salt would be expected to differ, particularly for the nuclei near the protonated amino group.

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3,5-Difluoro-2-methylaniline, conformational flexibility arises primarily from the rotation of the amino (-NH₂) and methyl (-CH₃) groups relative to the benzene ring. The determination of the most stable conformers (energy minima) is crucial for understanding the molecule's properties and biological activity.

Computational methods are employed to map the potential energy surface by systematically rotating the dihedral angles of the flexible groups. For the amino group, the key dihedral angle is defined by the H-N-C-C bond, while for the methyl group, it is the H-C-C-C bond. The presence of the ortho-methyl group introduces steric hindrance that can significantly influence the preferred orientation of the amino group. Similarly, electronic effects, such as hyperconjugation between the amino lone pair and the aromatic π-system, also play a role in stabilizing certain conformations.

For substituted anilines, the amino group is often found to be slightly pyramidal, and its orientation relative to the ring substituents determines the conformational energy. In 3,5-Difluoro-2-methylaniline, the interaction between the amino hydrogens and the adjacent methyl group will be a key determinant of the lowest energy conformer.

The following table summarizes the likely low-energy conformers and the factors influencing their stability.

| Conformer | Description of Key Dihedral Angles | Stabilizing/Destabilizing Factors | Relative Energy |

|---|---|---|---|

| Conformer I | Amino hydrogens oriented away from the methyl group. | Minimized steric repulsion between NH₂ and CH₃ groups. | Global Minimum (most stable) |

| Conformer II | One amino hydrogen pointing towards the methyl group. | Increased steric strain. | Higher Energy |

| Conformer III | Rotation of the methyl group. | Relatively low barrier to rotation, but eclipsed conformations are less stable. | Slightly higher energy than staggered conformations. |

Investigation of Thermochemical Properties and Reaction Energetics

The study of thermochemical properties, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), provides valuable information about the stability and reactivity of a compound. These parameters can be determined experimentally through calorimetry or estimated using computational methods. For this compound, these properties are influenced by the presence of the fluorine and methyl substituents and the formation of the hydrochloride salt.

Computational thermochemistry, often using high-level ab initio or DFT methods, can provide reliable estimates of these properties. The reaction energetics, such as the energy required for bond dissociation or the activation energy for a particular reaction, can also be calculated. This information is crucial for understanding the reaction mechanisms involving this compound and for designing synthetic routes.

Given the absence of specific experimental thermochemical data for this compound, the following table presents data for aniline as a reference, along with a qualitative discussion of how the substituents would be expected to modify these values.

| Thermochemical Property | Value for Aniline (gas phase) | Expected Effect of Substituents in 3,5-Difluoro-2-methylaniline |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | 87.1 kJ/mol | Fluorine substitution generally makes the enthalpy of formation more negative. The methyl group has a smaller effect. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 167.3 kJ/mol | Similar trends to the enthalpy of formation are expected. |

| Standard Entropy (S°) | 319.5 J/(mol·K) | Increased molecular complexity due to substituents will lead to a higher entropy. |

The formation of the hydrochloride salt is an exothermic process, which would result in a more negative enthalpy of formation for the salt compared to the free base.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and to guide the design of more effective therapeutic agents. nanobioletters.comresearchgate.net

For derivatives of 3,5-Difluoro-2-methylaniline, QSAR studies can be particularly valuable in fields such as anticancer drug discovery, where fluoroaniline (B8554772) moieties are often incorporated into bioactive molecules. nih.govresearchgate.net The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of derivatives with known biological activities (e.g., IC₅₀ values against a cancer cell line) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Studies on related fluoro-containing thiourea (B124793) and sulfonamide derivatives have shown that descriptors such as mass, polarizability, electronegativity, and the presence of specific bonds are key predictors for anticancer activity. nih.gov

The following table provides a hypothetical example of a QSAR data set for a series of 3,5-Difluoro-2-methylaniline derivatives with anticancer activity.

| Compound | LogP | Molecular Weight | HOMO Energy (eV) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 250.1 | -6.1 | 5.8 |

| Derivative 2 | 3.1 | 280.2 | -6.3 | 6.2 |

| Derivative 3 | 2.8 | 265.3 | -6.0 | 6.0 |

| Derivative 4 | 3.5 | 310.4 | -6.5 | 6.7 |

A successful QSAR model for such derivatives would provide valuable insights into the structural requirements for enhanced anticancer potency, thereby accelerating the drug discovery process.

Applications of 3,5 Difluoro 2 Methylaniline Hydrochloride in Advanced Synthesis and Drug Discovery

Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique arrangement of substituents on the aniline (B41778) ring makes 3,5-difluoro-2-methylaniline (B3033626) hydrochloride a valuable intermediate. The fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Precursor for Fluorinated Aromatic Compounds in Drug Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govossila.com Fluorinated aromatic compounds are integral to the development of drugs for a range of conditions, including cancer and inflammatory diseases. ossila.com 3,5-Difluoro-2-methylaniline hydrochloride serves as a precursor for a variety of more complex fluorinated aromatic structures. The presence of fluorine can lead to enhanced binding affinity, increased metabolic stability, and improved bioavailability of the final active pharmaceutical ingredient (API). beilstein-journals.org

For instance, fluorinated anilines are used in the synthesis of inhibitors for enzymes like dihydrofolate reductase (DHFR), which is a target in cancer and antimicrobial therapies. nih.gov The specific substitution pattern of 3,5-difluoro-2-methylaniline can influence the orientation of the molecule within the enzyme's active site, potentially leading to higher potency and selectivity.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a crucial starting material for the synthesis of various APIs. Its structural features are incorporated into the final drug molecule, contributing to its therapeutic effect. The synthesis of many modern drugs relies on the availability of such specialized building blocks. beilstein-journals.org

A notable application is in the creation of pyrido[2,3-d]pyrimidine-based drug candidates, which have shown potential as inhibitors of various kinases and dihydrofolate reductase. nih.govrsc.org The aniline moiety can be used to construct the pyridine (B92270) part of this fused heterocyclic system, which is a common scaffold in medicinal chemistry. mdpi.comjocpr.com

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. ossila.comresearchgate.net this compound is a versatile reagent for constructing a variety of complex heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Analogs

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.com A key synthetic strategy for these compounds involves the condensation of a substituted aniline with a pyrimidine (B1678525) derivative.

In one approach, 3,5-difluoro-2-methylaniline can be reacted with a suitably functionalized pyrimidine, such as 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine, through a Buchwald-Hartwig coupling reaction to form the desired pyrido[2,3-d]pyrimidine analogs. nih.gov This reaction is a powerful tool for forming carbon-nitrogen bonds. The resulting compounds have been investigated as selective and potent inhibitors of dihydrofolate reductase from opportunistic pathogens like Pneumocystis jirovecii. nih.gov

Table 1: Examples of Pyrido[2,3-d]pyrimidine Analogs Synthesized from Substituted Anilines

| Starting Aniline | Resulting Pyrido[2,3-d]pyrimidine Analog | Biological Target | Reference |

|---|---|---|---|

| 2',5'-dichlorophenylaniline | 2,4-diamino-6-(2',5'-dichlorophenyl)aminopyrido[2,3-d]pyrimidine | pcDHFR, tgDHFR, pjDHFR | nih.gov |

Formation of Indole (B1671886) and Pyrrolidine (B122466) Ring Systems

While direct synthesis of indole and pyrrolidine rings starting from this compound is less commonly documented, substituted anilines are fundamental precursors for various indole synthesis methods, such as the Fischer, Bischler-Möhlau, and Larock indole syntheses. The specific fluorine and methyl substitution pattern would yield correspondingly substituted indole derivatives, which are important scaffolds in medicinal chemistry. For instance, thermal decomposition of related azido-vinyl-quinones can lead to indole-4,7-diones. rsc.org

The development of new synthetic routes to pyrrolo[1,2-a]indole ring systems, which are related to potent antibiotic and antitumor agents, often starts from indole quinones. escholarship.org The synthesis of 3,3-difluoroindolines bearing an exomethylidene has been achieved through a dearomative electrophilic fluorination of 2-methylindoles, showcasing the utility of fluorination in creating complex indole-based structures. nih.gov

Construction of Other Fused-Ring Heterocyclic Architectures

The versatility of this compound extends to the synthesis of a broader range of fused-ring heterocyclic systems. researchgate.net These structures are of great interest in materials science and pharmaceutical chemistry due to their unique electronic and biological properties. For example, the synthesis of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives has been reported, with some compounds showing significant anticancer activity. nih.gov

The reactivity of the aniline amine group allows for its participation in various cyclization reactions to form fused heterocycles. Depending on the reaction partner, it can be used to construct fused pyridines, pyrimidines, quinolines, and other complex systems. The specific electronic properties conferred by the difluoro substitution can influence the course and efficiency of these cyclization reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine |

| Pyrido[2,3-d]pyrimidine |

| Indole |

| Pyrrolidine |

| Furo[2,3-b]pyridine |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one |

| 2',5'-dichlorophenylaniline |

| 3',4',5'-trichlorophenylaniline |

| 2,4-diamino-6-(2',5'-dichlorophenyl)aminopyrido[2,3-d]pyrimidine |

| 2,4-diamino-6-(3',4',5'-trichlorophenyl)aminopyrido[2,3-d]pyrimidine |

| Azido-vinyl-quinones |

| Indole-4,7-diones |

| Pyrrolo[1,2-a]indole |

| 3,3-difluoroindolines |

Contribution to Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a lead compound's structure to optimize its biological activity and pharmacokinetic profile. The 3,5-difluoro-2-methylaniline moiety is a powerful tool in these studies, allowing researchers to probe the specific interactions between a drug candidate and its biological target.

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. nih.govresearchgate.net Fluorine's high electronegativity and small atomic radius can significantly modulate lipophilicity, membrane permeability, and metabolic stability. researchgate.net

Lipophilicity: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes. researchgate.net This is crucial for reaching intracellular targets. For instance, studies comparing fluorinated and non-fluorinated lipophilic ions have shown that the fluorine-substituted analogs are often more lipophilic. nih.gov This increased lipophilicity can be attributed to the strong electronegativity of fluorine, which can enhance hydrophobic interactions with target proteins. researchgate.net

Metabolic Stability: A major challenge in drug development is preventing the rapid breakdown of compounds by metabolic enzymes, such as the Cytochrome P450 family. Fluorine atoms can be strategically placed at sites on a molecule that are susceptible to oxidative metabolism. The strength of the carbon-fluorine bond makes it resistant to cleavage, thereby blocking metabolic breakdown at that position and increasing the drug's half-life in the body. researchgate.netmdpi.com The 3,5-difluoro substitution pattern on the aniline ring effectively shields adjacent positions from enzymatic attack.

The following table illustrates the general effects of fluorination on key drug-like properties.

| Property | Effect of Fluorination | Rationale |

| Lipophilicity (logP) | Generally Increased | Fluorine's electronegativity enhances hydrophobic interactions. researchgate.net |

| Metabolic Stability | Increased | The strong C-F bond blocks sites of oxidative metabolism. researchgate.net |

| Binding Affinity | Can be Increased | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. |

| pKa (Acidity/Basicity) | Can be Modulated | The electron-withdrawing nature of fluorine lowers the pKa of nearby functional groups, like the aniline amine. |

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. upc.edu The rigid structure of the 3,5-difluoro-2-methylaniline core makes it an excellent scaffold for constructing these mimics.